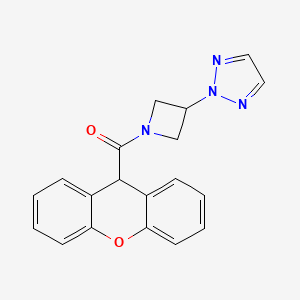

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(9H-xanthen-9-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(9H-xanthen-9-yl)methanone is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the azetidine family, which is known for its diverse biological activities. The combination of the azetidine and xanthenyl moieties in this compound makes it a unique and promising candidate for further research.

Scientific Research Applications

- Xanthones are known for their potential anticancer activities. Researchers have synthesized derivatives of this compound and evaluated their effects on cancer cell lines. Preliminary studies suggest that certain xanthone-triazole hybrids exhibit cytotoxicity against cancer cells, making them interesting candidates for further investigation .

- Xanthones often possess antioxidant properties due to their ability to scavenge free radicals. The triazole moiety in this compound may enhance its antioxidant activity. Researchers have explored its potential as a natural antioxidant or as an additive in food and cosmetic formulations .

- Inflammation plays a crucial role in various diseases. Some xanthones exhibit anti-inflammatory effects by modulating inflammatory pathways. Investigating the anti-inflammatory potential of this hybrid compound could lead to novel therapeutic agents .

- Xanthones have demonstrated antimicrobial activity against bacteria, fungi, and viruses. Combining the xanthone scaffold with the triazole ring may enhance its efficacy. Researchers have explored its potential as an antimicrobial agent or as part of drug delivery systems .

- Xanthones are known to inhibit enzymes such as α-glucosidase, which is relevant in diabetes management. Researchers have investigated whether this hybrid compound can modulate enzyme activity, potentially leading to new therapeutic strategies .

- The unique structure of this compound makes it valuable in chemical biology and medicinal chemistry. Researchers have used it as a scaffold for designing enzyme inhibitors, fluorescent probes, and other bioactive molecules. Its versatility allows for diverse applications .

Anticancer Properties

Antioxidant Activity

Anti-Inflammatory Effects

Antimicrobial Applications

Enzyme Inhibition

Chemical Biology and Medicinal Chemistry

Mechanism of Action

Target of Action

It’s known that xanthone derivatives, which share a similar structure with this compound, have been found to counteract oxidative stress via nrf2 modulation in inflamed human macrophages .

Mode of Action

Xanthone derivatives have been shown to enhance the nrf2 translocation, which is a sign of intracellular cell response towards oxidative stress and inflammation . This suggests that the compound may interact with its targets by modulating the Nrf2 pathway.

Biochemical Pathways

The compound likely affects the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway . The Nrf2 pathway plays a crucial role in cellular defense against oxidative stress and inflammation. When activated, Nrf2 translocates to the nucleus, where it binds to antioxidant response elements (AREs) in the DNA, leading to the transcription of various antioxidant and anti-inflammatory genes.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its potential anti-inflammatory and antioxidant activities, given its possible role in modulating the Nrf2 pathway . By enhancing Nrf2 translocation, the compound could potentially increase the expression of antioxidant and anti-inflammatory genes, thereby helping to counteract oxidative stress and inflammation.

properties

IUPAC Name |

[3-(triazol-2-yl)azetidin-1-yl]-(9H-xanthen-9-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c24-19(22-11-13(12-22)23-20-9-10-21-23)18-14-5-1-3-7-16(14)25-17-8-4-2-6-15(17)18/h1-10,13,18H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPFYHBEBWXGNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)N5N=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2831036.png)

![8-Bromo-3-chloroimidazo[1,2-a]pyridine](/img/structure/B2831038.png)

![1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2831040.png)

![2-Oxospiro[3.3]heptane-6-carboxamide](/img/structure/B2831044.png)

![Methyl 5-phenyl-3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-2-carboxylate](/img/structure/B2831048.png)

![N-[3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2831051.png)